molecular formula C13H22N4O2S B1437684 N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide CAS No. 1036606-53-7

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide

Cat. No.: B1437684
CAS No.: 1036606-53-7
M. Wt: 298.41 g/mol
InChI Key: VCIAMGXUTMFFPH-UHFFFAOYSA-N
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Description

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C13H22N4O2S and a molecular weight of 298.4 g/mol It is characterized by the presence of a cyclooctyl group, a hydrazinyl group, and a pyridine sulfonamide moiety

Preparation Methods

The synthesis of N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The sulfonamide moiety can also interact with enzymes or receptors, affecting their function .

Comparison with Similar Compounds

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide can be compared with other similar compounds, such as:

    N-cyclooctyl-6-hydrazinylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-cyclooctyl-6-hydrazinylpyridine-3-phosphonamide: Similar structure but with a phosphonamide group instead of a sulfonamide.

    N-cyclooctyl-6-hydrazinylpyridine-3-thioamide: Similar structure but with a thioamide group instead of a sulfonamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c14-16-13-9-8-12(10-15-13)20(18,19)17-11-6-4-2-1-3-5-7-11/h8-11,17H,1-7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIAMGXUTMFFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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